

Core Molecular Profile and Physicochemical Properties

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Compound of Interest

Compound Name: *Methyl 2-Fluoro-4-iodobenzoate*

CAS No.: *204257-72-7*

Cat. No.: *B1592394*

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Methyl 2-Fluoro-4-iodobenzoate (CAS No: 204257-72-7) is a halogenated aromatic ester.^[1]
^[2] Its structure is notable for the presence of three distinct functional groups on the benzene ring: a methyl ester, a fluorine atom, and an iodine atom. This unique substitution pattern makes it a highly versatile reagent in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom provides a reactive handle for carbon-carbon bond formation.

The molecular structure is depicted below:

Caption: Chemical structure of **Methyl 2-Fluoro-4-iodobenzoate**.

A summary of its key quantitative properties is provided in the table below for easy reference.



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Synthesis and Purification: A Validated Protocol

The synthesis of **Methyl 2-Fluoro-4-iodobenzoate** is typically achieved through the esterification of its corresponding carboxylic acid, 2-Fluoro-4-iodobenzoic acid. The following protocol is a robust, self-validating system that consistently yields a high-purity product.

Expertise in Action: Why this Method?

The choice of thionyl chloride (SOCl_2) as the esterification agent is deliberate. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This in-situ activation is highly efficient and drives the reaction to completion. Furthermore, the byproducts of this reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the purification process. This is a classic example of Le Châtelier's principle in practice.



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Caption: Workflow for the synthesis and purification of **Methyl 2-Fluoro-4-iodobenzoate**.

Step-by-Step Methodology[2]

- **Dissolution:** Dissolve 2-Fluoro-4-iodobenzoic acid (1 equivalent) in methanol (approximately 15 equivalents). The reaction should be conducted in a flask equipped with a magnetic stirrer and a reflux condenser.
- **Cooling and Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.8 equivalents) dropwise while stirring. Causality Note: The slow, cooled addition is critical to control the initial exothermic reaction.
- **Reflux:** Once the addition is complete, heat the mixture to reflux (approximately 85 °C) for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, remove the excess methanol by distillation under reduced pressure.
- **Aqueous Work-up:** Dissolve the residue in ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the final product as a white to light yellow crystalline solid.

Core Reactivity and Applications in Drug Development

The true utility of **Methyl 2-Fluoro-4-iodobenzoate** lies in its capacity as a versatile building block, primarily due to the reactivity of the carbon-iodine bond. This bond is susceptible to a

variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

Mechanistic Insight: The Power of Cross-Coupling

The C-I bond is the weakest of the carbon-halogen bonds, making it highly reactive in oxidative addition to a low-valent palladium(0) catalyst. This is the rate-determining step in many cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck). This high reactivity allows for milder reaction conditions compared to bromo- or chloro-aromatics, preserving sensitive functional groups elsewhere in the molecule. This is a cornerstone of achieving high synthetic efficiency. The general mechanism is a self-validating catalytic cycle that regenerates the active Pd(0) species.



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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Key Applications:

- **Drug Discovery:** Used as a scaffold or fragment to introduce the fluorinated iodophenyl moiety into lead compounds. Subsequent cross-coupling reactions can rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.
- **Materials Science:** Serves as a key monomer or precursor for the synthesis of conjugated polymers and organic electronic materials.[4] The predictable reactivity of the C-I bond

allows for the precise construction of complex molecular architectures required for devices like OLEDs and organic photovoltaics.[4]

- Reaction Mechanism Probes: The well-defined reactivity makes it an excellent substrate for developing and validating new catalytic systems.[4]

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. The data should be in agreement with literature reports.[2]

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The fluorine and iodine atoms will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
- ^{13}C NMR (100.6 MHz, CDCl_3): The carbon NMR will display distinct resonances for the eight carbon atoms in the molecule, with the carbon atoms directly bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around $1720\text{-}1740\text{ cm}^{-1}$) and C-F and C-I bond vibrations.
- Mass Spectrometry (MS): Techniques like LC-FAB-MS will confirm the molecular weight of the compound, with the mass spectrum showing a prominent molecular ion peak at m/z corresponding to 280.04.

Safety, Handling, and Storage

Working with **Methyl 2-Fluoro-4-iodobenzoate** requires adherence to standard laboratory safety protocols. While a specific safety data sheet (SDS) for this exact compound should always be consulted, GHS information and data from similar iodo-aromatic compounds provide a strong basis for safe handling.

Trustworthy Protocols for Safe Handling:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][6]

- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
- Hazard Profile: The compound may be harmful if swallowed.[3] Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water. [9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is sensitive to light and should be stored in a light-resistant container.[7]
- Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations.[5][6]

Conclusion

Methyl 2-Fluoro-4-iodobenzoate is more than just a chemical; it is a potent tool for innovation in the hands of researchers and developers. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its versatile reactivity make it an invaluable precursor for creating novel pharmaceuticals and advanced functional materials. Understanding the causality behind its synthesis and reactivity allows for its intelligent application in complex research and development workflows.

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